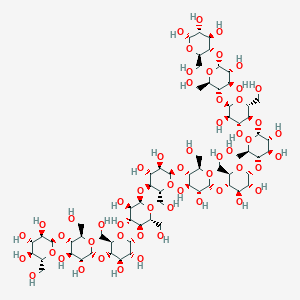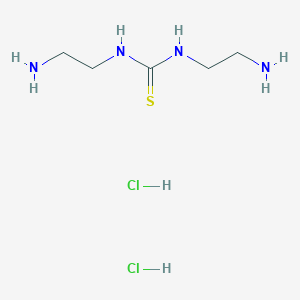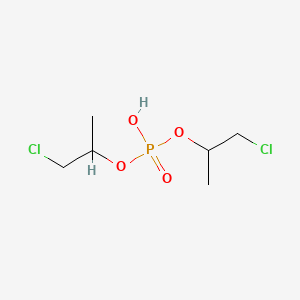
2-tert-Butylestrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylestrone (2-TB) is an organic compound that is widely used in scientific research for its various applications. It is a synthetic steroid hormone and a derivative of estrone, a naturally occurring steroid hormone. 2-TB is used in the synthesis of other steroid hormones, as well as in the development of novel drugs and drug delivery systems. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-tert-Butylestrone can be achieved through a series of reactions starting from estrone, which is a commercially available starting material. The synthesis pathway involves the introduction of a tert-butyl group at the C-2 position of the estrone molecule.
Starting Materials
Estrone, tert-Butyl chloride, Sodium hydride, Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Sodium sulfate, Magnesium sulfate, Methanol, Acetic acid, Sodium borohydride, Methanol
Reaction
Step 1: Protection of the C-3 ketone group of estrone by reaction with tert-butyl chloride and sodium hydride in dimethylformamide to form 3-tert-butyl estrone., Step 2: Reduction of the C-17 keto group of 3-tert-butyl estrone with sodium borohydride in methanol to form 3-tert-butyl-17β-hydroxyestrone., Step 3: Deprotection of the C-3 ketone group of 3-tert-butyl-17β-hydroxyestrone by reaction with hydrochloric acid in ethyl acetate to form 2-tert-butyl-17β-hydroxyestrone., Step 4: Conversion of the hydroxyl group at C-17 to a ketone group by oxidation with sodium periodate in water., Step 5: Reduction of the C-17 ketone group of 2-tert-butyl-17-ketoestrone with sodium borohydride in methanol to form 2-tert-butylestrone., Step 6: Purification of the final product by recrystallization from ethyl acetate and drying over magnesium sulfate.
Applications De Recherche Scientifique
2-tert-Butylestrone is used in a wide variety of scientific research applications. It is used as a model compound in the development of novel drugs and drug delivery systems. It is also used as a substrate in the synthesis of other steroid hormones, such as estradiol and progesterone. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
Mécanisme D'action
2-tert-Butylestrone is a synthetic steroid hormone, and its mechanism of action is similar to that of other steroid hormones. It binds to intracellular receptors, which then activate the transcription of specific genes. This leads to the production of proteins that mediate the effects of the hormone.
Effets Biochimiques Et Physiologiques
2-tert-Butylestrone has a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell growth and differentiation, as well as in the regulation of metabolic pathways. It has also been shown to have an effect on the metabolism of glucose, cholesterol, and fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-Butylestrone is a useful compound for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. It is also non-toxic and non-carcinogenic. However, it is not suitable for use in humans, as it can have adverse effects on certain organs and tissues.
Orientations Futures
2-tert-Butylestrone has a variety of potential future applications. It could be used as a substrate in the synthesis of novel drugs and drug delivery systems. It could also be used as a model compound to study the effects of other steroid hormones. Additionally, it could be used in the development of new biomarkers and diagnostic tests. Finally, it could be used in the development of new therapeutic agents for the treatment of various diseases.
Propriétés
Numéro CAS |
21003-02-1 |
|---|---|
Nom du produit |
2-tert-Butylestrone |
Formule moléculaire |
C₂₂H₃₀O₂ |
Poids moléculaire |
326.47 |
Synonymes |
2-tert-Butyl-3-hydroxyestra-1,3,5(10)-trien-17-one; 2-(1,1-Dimethylethyl)-3-hydroxyestra-1,3,5(10)-trien-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
